1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate, also known by its CAS number 91324-13-9, is a complex organic compound that features a carbazole moiety linked to a diethylamino propanol and a furan carboxylate group. This compound is notable for its potential applications in pharmaceuticals and organic electronics due to the unique properties imparted by its structural components.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and Matrix Scientific, where it is available for research purposes. Its synthesis and properties have been documented in scientific literature, particularly in studies related to pharmaceutical chemistry and organic synthesis .
This compound falls under the classification of organic compounds, specifically as an amino alcohol and a derivative of carbazole, which is a bicyclic compound known for its aromatic properties. It combines features of both amines and alcohols, making it versatile for various chemical reactions.
The synthesis of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular formula of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate is . The structure consists of:
Key structural data includes:
The compound can participate in several chemical reactions typical for amino alcohols and esters:
Reactions are often facilitated by catalysts or specific reagents that promote the desired pathways while minimizing side reactions.
The mechanism of action for 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate is primarily based on its interactions at the molecular level:
Studies suggest that compounds with similar structures exhibit activity against specific targets, such as neurotransmitter receptors or enzymes involved in metabolic pathways .
Relevant data includes:
The structural integration of nitrogen-containing heterocycles represents a frontier in medicinal chemistry, particularly through the strategic combination of carbazole frameworks with furan derivatives. The compound 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate exemplifies this approach, merging a planar tricyclic carbazole system with a bioactive furan ester via a flexible diethylamino-propanol linker. This molecular architecture leverages the photophysical properties and DNA-intercalative potential inherent to carbazoles alongside the electrophilic reactivity and metal-chelating capabilities of furan carboxylates [1] [2]. Such hybridization aims to overcome limitations of individual heterocyclic components, potentially yielding enhanced pharmacological profiles. The design specifically exploits the carbazole nucleus for hydrophobic cavity penetration and the furan moiety for targeted electrophilic interactions, positioning this conjugate as a sophisticated tool for probing biological interactions.
The hybridization strategy in 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate (PubChem CID: 6710574) creates a multifunctional scaffold with distinct electronic and steric features [1]. The carbazole component contributes a rigid, electron-rich aromatic system known for intercalative binding with biomolecular targets, while the furan-2-carboxylate ester introduces a polarized carbonyl group capable of nucleophilic interactions. This combination yields a compound with calculated lipophilicity (LogP ≈ 3.5) suitable for membrane permeability, as inferred from structural analogs [2]. The molecular formula (C₂₄H₂₈N₂O₄) and SMILES string (OC(CN(CC)CC)Cn1c2ccccc2c3ccccc13)OC(=O)c4ccco4) confirm a spatially segregated architecture where the carbazole and furan domains operate as distinct pharmacophoric elements [1] [2]. This design enables simultaneous engagement with complementary biological targets, a principle validated in related carbazole-furan hybrids demonstrating antimicrobial and anticancer activities. The ester linkage confers metabolic lability, allowing controlled intracellular release of acidic metabolites—an essential consideration for prodrug development [2].
Table 1: Molecular Components of 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate
Structural Element | Chemical Substructure | Functional Role |
---|---|---|
Carbazole Unit | Tricyclic 9H-carbazole | DNA intercalation, hydrophobic interactions |
Diethylamino-propanol Linker | –O–CH₂–CH(N(CH₂CH₃)₂–CH₂– | Conformational flexibility, cationic charge potential |
Furan-2-carboxylate | Furan ester with carbonyl | Electrophilic reactivity, hydrogen bond acceptor |
Diethylamino-propanol linkers serve as dynamic molecular spacers that critically influence the bioavailability and target engagement of hybrid compounds. In 1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate, the 3-(diethylamino)propan-2-ol segment provides several key advantages: (1) pH-dependent tertiary amine protonation enhances water solubility under acidic conditions, facilitating cellular uptake; (2) the hydroxyl group enables hydrogen bonding with biological targets; and (3) the flexible three-carbon chain permits optimal spatial orientation of the carbazole and furan pharmacophores [2] [6]. This linker design mirrors that in antibacterial carbazole derivatives like piperazin-1-yl-modified analogs, where similar amino-alcohol chains enable membrane disruption in Gram-negative bacteria [3]. The protonatable nitrogen atom (pKa ≈ 9.5) allows ionic interactions with phospholipid head groups, promoting localization at biological membranes. The linker's conformational flexibility is evidenced by the compound's rotatable bond count (9 bonds), which facilitates adaptation to sterically constrained binding pockets [2]. These properties align with the established utility of 3-diethylamino-1-propanol (Ambeed product) in constructing bioactive conjugates, demonstrating its versatility as a pharmacological scaffold [6].
Table 2: Comparative Analysis of Diethylamino/Alkylamino Linkers in Carbazole Hybrids
Compound | Linker Structure | Biological Activity | Reference |
---|---|---|---|
1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol furan-2-carboxylate | –CH₂–CH(O–)–CH₂–NEt₂ | Not yet reported (structural potential) | [1] [2] |
1-carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol | –CH₂–CH(OH)–CH₂–NH–CH₂-furan | Membrane-targeting antibacterial | [2] |
3-(Piperazin-1-yl)propan-2-ol carbazole derivatives | –CH₂–CH(OH)–CH₂–piperazine | Antibacterial (EC₅₀ = 3.11–3.54 μg/mL) | [3] |
1-(9H-carbazol-9-yl)-3-(dipropylamino)-2-propanol | –CH₂–CH(OH)–CH₂–NPr₂ | Sigma ligand candidate (structural analog) | [4] |
The development of furan-carbazole hybrids represents a focused endeavor to overcome limitations in conventional antimicrobial and anticancer agents. Early carbazole derivatives like ellipticine demonstrated DNA intercalation but suffered from solubility issues and toxicity, prompting exploration of hybrid architectures. The integration of furan moieties emerged as a strategy to enhance target specificity through additional heteroatom interactions, first documented in patent literature for sigma receptor ligands (EP2388005A1) [8]. Significant advances occurred with the optimization of linker regions, where amino-alcohol spacers replaced simple alkyl chains to improve aqueous solubility and hydrogen-bonding capacity. This evolution is exemplified by Sigma-Aldrich's development of 1-carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol, which featured enhanced antibacterial efficacy through membrane disruption mechanisms [2]. Parallel research established the critical role of the carbazole nitrogen in furan conjugates, as its alkylation (typically at N-9) was found essential for planarity and π-stacking interactions [7]. Contemporary designs like those reported by ScienceDirect (2024) demonstrate refined structure-activity relationships: Optimized 3-(piperazin-1-yl)propan-2-ol carbazoles achieved EC₅₀ values of 3.11 μg/mL against Xanthomonas oryzae by specifically compromising bacterial membrane integrity [3]. The historical trajectory reveals a shift from simple carbazole-furan adducts to sophisticated conjugates with rationally engineered linkers that maximize synergistic pharmacophore interactions.
Table 3: Key Milestones in Furan-Carbazole Conjugate Development
Time Period | Innovation | Impact |
---|---|---|
Pre-2010 | Non-hybrid carbazole alkaloids (e.g., ellipticine) | Established DNA intercalation as primary mechanism |
2010–2020 | First-generation furan-carbazole esters with alkyl linkers | Demonstrated dual pharmacophore advantage but limited bioavailability |
2020–Present | Amino-alcohol linker incorporation (e.g., diethylamino-propanol derivatives) | Achieved targeted membrane disruption and enhanced solubility [2] [3] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: